molecular formula C14H21ClS B14600510 Benzene, [(1-chlorooctyl)thio]- CAS No. 59456-92-7

Benzene, [(1-chlorooctyl)thio]-

Cat. No.: B14600510
CAS No.: 59456-92-7
M. Wt: 256.8 g/mol
InChI Key: YEILPKPSRMRQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(1-chlorooctyl)thio]- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a thioether group, which is further substituted with a 1-chlorooctyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-chlorooctyl)thio]- typically involves the reaction of benzene with 1-chlorooctanethiol. The reaction is carried out under conditions that facilitate the formation of the thioether linkage. A common method involves the use of a base, such as sodium hydroxide, to deprotonate the thiol group, followed by nucleophilic substitution on the benzene ring.

Industrial Production Methods

Industrial production of Benzene, [(1-chlorooctyl)thio]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1-chlorooctyl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorooctyl chain can be reduced to an octyl chain using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Octyl-substituted benzene derivatives.

    Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.

Scientific Research Applications

Benzene, [(1-chlorooctyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(1-chlorooctyl)thio]- involves its interaction with various molecular targets. The thioether group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [(1-chlorobutyl)thio]-
  • Benzene, [(1-chlorohexyl)thio]-
  • Benzene, [(1-chlorodecyl)thio]-

Uniqueness

Benzene, [(1-chlorooctyl)thio]- is unique due to the length of its chlorooctyl chain, which can influence its chemical reactivity and interactions. The specific chain length can affect the compound’s solubility, stability, and overall behavior in chemical and biological systems.

Properties

CAS No.

59456-92-7

Molecular Formula

C14H21ClS

Molecular Weight

256.8 g/mol

IUPAC Name

1-chlorooctylsulfanylbenzene

InChI

InChI=1S/C14H21ClS/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3

InChI Key

YEILPKPSRMRQFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(SC1=CC=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.